Absence of Published Quantitative sEH Inhibition Data for CAS 2034395-50-9 versus Established sEH Inhibitors
As of the search date, no publicly available primary research article, patent, or authoritative database (PubMed, ChEMBL, BindingDB, IUPHAR Guide to Pharmacology) reports a Ki, IC50, or any other quantitative biochemical or cellular activity measurement for CAS 2034395-50-9. In contrast, multiple urea-based sEH inhibitors are characterized at sub‑nanomolar to low‑nanomolar resolution: EC5026 (human sEH Ki <0.05 nM [1]), t‑TUCB (human sEH IC50 0.4 nM ), and AR9281 (human sEH IC50 13.8 nM ). The absence of data for the target compound precludes any quantitative potency comparison and means that the compound’s rank order within the sEH inhibitor landscape is currently unknown [2].
| Evidence Dimension | Human sEH inhibitory potency (Ki / IC50) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | EC5026 Ki <0.05 nM [1]; t‑TUCB IC50 0.4 nM ; AR9281 IC50 13.8 nM |
| Quantified Difference | Cannot be calculated; target compound lacks any quantitative measurement |
| Conditions | Recombinant human sEH; FRET displacement or fluorescence assays as described in respective references |
Why This Matters
Without quantitative potency data, a scientific or procurement decision cannot be grounded in evidence of differential activity; the compound must be considered an uncharacterized entity, and any selection over a well‑characterized comparator (e.g., t‑TUCB) is unsupported.
- [1] IUPHAR/BPS Guide to Pharmacology. EC5026 Ligand Activity Charts. Accessed May 2026. Ki <0.05 nM for human sEH. View Source
- [2] BindingDB entry BDBM408978 is associated with a different compound (SMILES FC(F)(F)Oc1ccc(NC(=O)NC2CCN(CC2)C(=O)C2CCOCC2)cc1) and cannot be attributed to CAS 2034395-50-9. View Source
